molecular formula C17H11Cl3N2S B3034850 3-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide CAS No. 241488-52-8

3-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide

Cat. No. B3034850
CAS RN: 241488-52-8
M. Wt: 381.7 g/mol
InChI Key: PVLMOCCKAWHZRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds is a topic of interest in medicinal chemistry due to their pharmaceutical importance. For instance, the synthesis of a related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, involves treating an acetic acid derivative with a hydrazinylpyridazine in dichloromethane, followed by a series of reactions to achieve the final product . This method could potentially be adapted for the synthesis of "3-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be elucidated using various spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations can also be performed to compare theoretical and experimental values, providing insights into the electronic structure of the compound .

Chemical Reactions Analysis

The reactivity of heterocyclic sulfides can be inferred from related studies. For example, the synthesis of heteroaryl sulfonamides from organozinc reagents and 2,4,6-trichlorophenyl chlorosulfate (TCPC) involves reactions that could be relevant to the sulfide compound . The reactivity of the chlorophenyl and dichlorobenzyl groups in the presence of sulfonating agents or nucleophiles could be explored to predict possible chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds can be predicted based on their molecular structure. For example, the presence of chloro and sulfide groups can influence the compound's solubility, stability, and reactivity. The compound's crystal system and space group can be determined through XRD, and its intermolecular interactions can be studied using Hirshfeld surface analysis . Additionally, the compound's potential biological activity can be assessed through biological screening against various microorganisms .

Scientific Research Applications

Oxidation and Catalysis

  • Oxidation of alcohols to aldehydes and ketones is catalyzed by oxo-rhenium complexes using sulfoxides as oxidant agents. This process is efficient and selective, with bis(4-chlorophenyl) sulfide as a by-product, which can be reused or applied in other reactions (Sousa et al., 2013).

Stereochemistry and Reaction Pathways

  • Stereoselective oxidation of related chlorophenyl compounds with various oxidants under mild conditions leads to different isomeric forms. This illustrates the compound's potential in stereochemistry and selective organic synthesis (Nakao et al., 1990).

Structural and Crystallographic Analysis

  • In-depth crystallographic studies reveal the geometric orientation and interactions of chlorophenyl and pyridazinone rings in related compounds, providing insights into their molecular structure and potential applications in material science (Daoui et al., 2021).

Synthesis and Chemical Properties

  • Research on the synthesis of related chlorophenyl sulfides explores the reactivity and potential for creating new compounds with diverse chemical properties, enhancing our understanding of their synthesis and applications (Frank & Gais, 1998).

Environmental Implications

  • Studies show that chlorophenyl compounds, similar in structure to the one , play a role in environmental degradation processes. Their breakdown under specific conditions like sulfate reduction reveals their potential impact on environmental chemistry (Häggblom & Young, 1990).

Novel Heterocyclic Systems

  • The reaction of related compounds with phosphorus sulfide leads to unexpected formation of new heterocyclic systems, indicating the compound's role in novel chemical synthesis (Dotsenko et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the specific context in which it is used. For example, if it is used as a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a risk of inhalation. If it is a liquid, it could pose a risk of skin or eye contact .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential uses. For example, it could be studied for potential use as a drug or as a chemical intermediate in the synthesis of other compounds .

properties

IUPAC Name

3-(3-chlorophenyl)sulfanyl-6-[(2,4-dichlorophenyl)methyl]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2S/c18-12-2-1-3-15(9-12)23-17-7-6-14(21-22-17)8-11-4-5-13(19)10-16(11)20/h1-7,9-10H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLMOCCKAWHZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101168535
Record name 3-[(3-Chlorophenyl)thio]-6-[(2,4-dichlorophenyl)methyl]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101168535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide

CAS RN

241488-52-8
Record name 3-[(3-Chlorophenyl)thio]-6-[(2,4-dichlorophenyl)methyl]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=241488-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3-Chlorophenyl)thio]-6-[(2,4-dichlorophenyl)methyl]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101168535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide
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3-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide
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3-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide
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3-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide

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